N-(2-{[1-(tert-butyl)-2-(2-thienylcarbonyl)hydrazino]carbonyl}phenyl)-2-thiophenecarboxamide
Description
N-(2-{[1-(tert-butyl)-2-(2-thienylcarbonyl)hydrazino]carbonyl}phenyl)-2-thiophenecarboxamide is a structurally complex hydrazine-linked bis-thiophene derivative. Its core features include a tert-butyl group, a phenyl ring substituted with a hydrazine-carbonyl moiety, and two thiophene carboxamide groups.
Properties
IUPAC Name |
N-[2-[tert-butyl-(thiophene-2-carbonylamino)carbamoyl]phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S2/c1-21(2,3)24(23-19(26)17-11-7-13-29-17)20(27)14-8-4-5-9-15(14)22-18(25)16-10-6-12-28-16/h4-13H,1-3H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZQQLQGPNBTCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C(=O)C1=CC=CC=C1NC(=O)C2=CC=CS2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-{[1-(tert-butyl)-2-(2-thienylcarbonyl)hydrazino]carbonyl}phenyl)-2-thiophenecarboxamide is a compound of significant interest due to its potential biological activities, particularly in cancer treatment and antimicrobial properties. This article explores the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Thiophene rings : Contributing to its aromatic properties and biological activity.
- Hydrazine and carboxamide functionalities : Enhancing hydrogen bonding capabilities and solubility.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, including the target compound. Key findings include:
- Cell Line Studies : The compound was evaluated against various cancer cell lines, including Hep3B (hepatocellular carcinoma), HeLa (cervical adenocarcinoma), and MCF-7 (breast carcinoma). The results indicated significant antiproliferative activity with IC50 values comparable to established anticancer agents like Combretastatin A-4 (CA-4) .
- Mechanism of Action : The compound appears to disrupt microtubule dynamics, akin to CA-4, by binding to the colchicine site on tubulin. This interaction leads to cell cycle arrest in the G2/M phase, promoting apoptosis in cancer cells .
In Vitro Studies
A series of in vitro studies were conducted to evaluate the biological activity of this compound:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| Hep3B | 5.46 | Significant antiproliferative activity |
| HeLa | 12.58 | Moderate antiproliferative activity |
| MCF-7 | 15.00 | Moderate antiproliferative activity |
These results indicate that the compound exhibits promising anticancer properties, warranting further investigation into its mechanisms and potential clinical applications.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of the compound with target proteins involved in cancer progression. The docking simulations revealed strong interactions with tubulin, supporting the observed biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Aromatic Ring
The phenyl ring substitution pattern significantly influences physicochemical and biological properties. Key analogs include:
Hydrazine Linker Modifications
The hydrazine linker in the target compound is substituted with a 2-thienylcarbonyl group. In contrast:
- 4-(2-(4-(1H-benzimidazol-2-yl)phenyl)hydrazono)-1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one : Replaces thiophene with benzimidazole, altering electronic properties and biological target specificity.
The dual thiophene carboxamide groups in the target compound may enhance intermolecular interactions, such as C–H···S and C–H···O bonds, as observed in crystal structures of related thiophene amides .
Physicochemical and Spectroscopic Properties
Melting Points and Solubility
- Target Compound : Predicted high melting point (>300°C) due to rigid hydrazine-thiophene backbone (similar to N-(2-nitrophenyl)thiophene-2-carboxamide, m.p. 397 K) .
- Fluorinated Analogs (e.g., I7, I8) : Lower melting points (180–220°C) due to reduced symmetry and increased solubility in polar solvents.
Spectroscopic Data
Q & A
Q. Table 1: Representative Synthesis Conditions from Analogous Compounds
Basic: What characterization techniques are essential for confirming the compound’s structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm functional groups (e.g., tert-butyl at δ 1.2–1.4 ppm, thiophene protons at δ 6.8–7.5 ppm). Assign peaks using 2D experiments (COSY, HSQC) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] at m/z 457.12) .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with hydrazine groups) .
- Infrared (IR) Spectroscopy : Identify carbonyl stretches (C=O at 1650–1700 cm) and N-H bonds (3300–3500 cm) .
Basic: How is the compound’s biological activity assessed in preclinical research?
Methodological Answer:
- IC50 Determination : Perform dose-response assays (e.g., 0.1–100 µM) in cancer cell lines (e.g., MCF-7, HepG2) using MTT or resazurin-based viability assays .
- Enzyme Inhibition : Test activity against kinases or proteases via fluorescence polarization assays (e.g., ATP-binding competition) .
- Antimicrobial Screening : Use agar diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Q. Table 2: Example Biological Data from Analogous Compounds
| Compound | IC50 (µM) | Target | Assay Type | Reference |
|---|---|---|---|---|
| Thiophene-carboxamide analog | 2.5 ± 0.3 | EGFR kinase | Fluorescence polarization | |
| Hydrazine derivative | 12.7 | S. aureus | Microdilution |
Advanced: How can researchers optimize synthesis protocols to address low yields or impurities?
Methodological Answer:
- Solvent Optimization : Replace ethanol with DMF or THF to improve solubility of intermediates .
- Catalyst Screening : Test palladium or copper catalysts for coupling steps (e.g., Suzuki-Miyaura for aryl groups) .
- Reaction Monitoring : Use TLC or HPLC-MS to track intermediate formation and adjust reaction time/temperature dynamically .
- Byproduct Mitigation : Add scavengers (e.g., polymer-bound isocyanate) to trap unreacted reagents .
Advanced: How to resolve contradictory bioactivity data across different assays or models?
Methodological Answer:
- Assay Validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. cellular viability assays) .
- Structural-Activity Analysis : Compare IC50 values of analogs to identify critical functional groups (e.g., tert-butyl for lipophilicity) .
- Model Selection : Use isogenic cell lines or knockout models to isolate target-specific effects .
Advanced: What strategies are effective for designing derivatives with enhanced activity or selectivity?
Methodological Answer:
- SAR Studies : Modify the thiophene ring (e.g., halogenation at C5) or hydrazine linker (e.g., alkyl vs. aryl substituents) .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., kinases) .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to improve bioavailability .
Advanced: How to analyze and address stability or solubility issues in biological assays?
Methodological Answer:
- Solubility Screening : Test in DMSO/PBS mixtures or use cyclodextrin-based solubilizers .
- Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring .
- Lyophilization : Prepare stable lyophilized formulations using trehalose or mannitol as cryoprotectants .
Advanced: What methodologies are recommended for mechanistic studies (e.g., target engagement)?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein thermal stability shifts .
- CRISPR-Cas9 Knockout : Validate target necessity using gene-edited cell lines .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (k/k) in real-time .
Advanced: How to address contradictory crystallographic or spectroscopic data?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
